2-[(3-Pyridinylmethyl)amino]-1-butanol
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Overview
Description
2-[(3-Pyridinylmethyl)amino]-1-butanol is an organic compound with the molecular formula C10H16N2O. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound features a pyridine ring attached to a butanol chain via an amino group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Pyridinylmethyl)amino]-1-butanol typically involves the reaction of 3-pyridinemethanamine with 1-butanol under controlled conditions. One common method includes the following steps:
Starting Materials: 3-pyridinemethanamine and 1-butanol.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours until the reaction is complete.
Purification: The product is purified using standard techniques such as distillation or chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Pyridinylmethyl)amino]-1-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Pyridine-3-carboxaldehyde or pyridine-3-carboxylic acid.
Reduction: 3-pyridinemethanamine or 1-butanol.
Substitution: Various N-substituted pyridinemethanamines.
Scientific Research Applications
2-[(3-Pyridinylmethyl)amino]-1-butanol has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.
Mechanism of Action
The mechanism of action of 2-[(3-Pyridinylmethyl)amino]-1-butanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission, inflammation, and cell proliferation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dipicolylamine: Another pyridine-based compound with similar structural features but different functional groups.
N,N-Di-2-picolylamine: A compound with two pyridine rings attached to an amine group, used in coordination chemistry and as a chelating agent.
Uniqueness
2-[(3-Pyridinylmethyl)amino]-1-butanol is unique due to its specific combination of a pyridine ring and a butanol chain, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(pyridin-3-ylmethylamino)butan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-2-10(8-13)12-7-9-4-3-5-11-6-9/h3-6,10,12-13H,2,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEYJPLETFKZSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405999 |
Source
|
Record name | 2-[(3-pyridinylmethyl)amino]-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869942-14-3 |
Source
|
Record name | 1-Butanol, 2-[(3-pyridinylmethyl)amino]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869942-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(3-pyridinylmethyl)amino]-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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